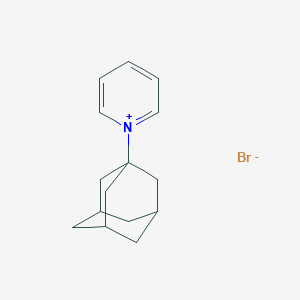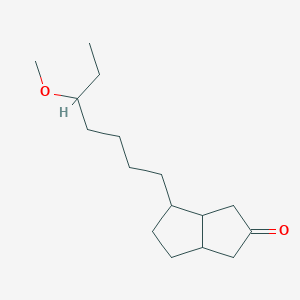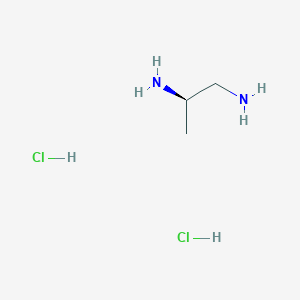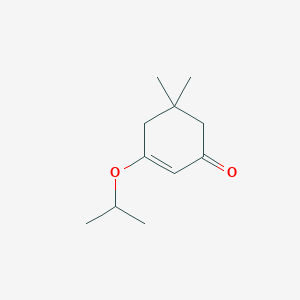
3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one, also known as IPDH, is a versatile chemical compound with numerous applications in scientific research. Its unique chemical structure makes it an attractive target for synthesis, and its properties have been studied extensively in various fields of research. In
Mecanismo De Acción
3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one is believed to act as an inhibitor of certain enzymes, specifically those involved in the biosynthesis of cholesterol. It has also been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of drugs in the liver.
Biochemical and Physiological Effects:
3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to decrease levels of cholesterol and triglycerides in the blood, as well as reduce the size of atherosclerotic plaques. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, its unique chemical structure makes it a valuable starting material for the synthesis of other compounds. However, one limitation of using 3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one is its relatively high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are numerous future directions for research involving 3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one. One area of interest is its potential as a drug target for the treatment of cardiovascular disease. Additionally, 3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one could be used in the development of new materials with unique properties. Further studies are also needed to fully understand the mechanism of action of 3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one and its effects on various biological systems.
Métodos De Síntesis
3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one can be synthesized through a two-step process involving the reaction of 3-cyclohexene-1-one with isopropyl magnesium bromide, followed by the reaction of the resulting intermediate with diisopropylamine. This method yields a high purity product with a yield of around 70%.
Aplicaciones Científicas De Investigación
3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one has been extensively studied in the field of organic chemistry, where it has been used as a starting material for the synthesis of a variety of compounds. It has also been studied as a potential drug target due to its ability to inhibit the activity of certain enzymes. Additionally, 3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one has been used in the development of new materials, such as polymers and liquid crystals.
Propiedades
Número CAS |
100052-60-6 |
|---|---|
Nombre del producto |
3-Isopropoxy-5,5-dimethyl-2-cyclohexene-1-one |
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
5,5-dimethyl-3-propan-2-yloxycyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O2/c1-8(2)13-10-5-9(12)6-11(3,4)7-10/h5,8H,6-7H2,1-4H3 |
Clave InChI |
ZYWZJNJHIGBNMC-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC(=O)CC(C1)(C)C |
SMILES canónico |
CC(C)OC1=CC(=O)CC(C1)(C)C |
Sinónimos |
2-Cyclohexen-1-one,5,5-dimethyl-3-(1-methylethoxy)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



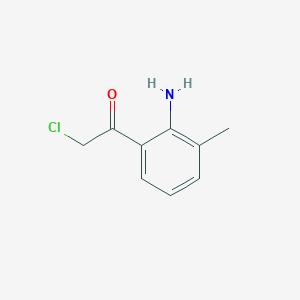
![Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete]](/img/structure/B33587.png)
![9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B33588.png)
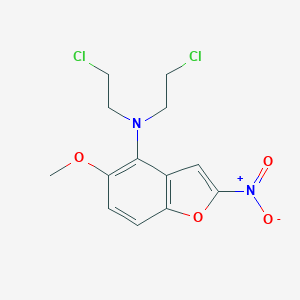

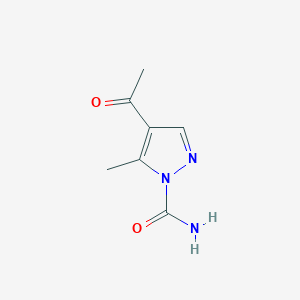
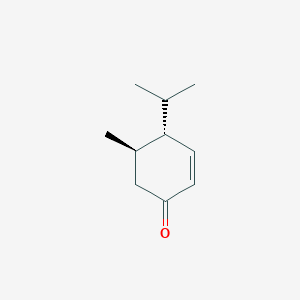
![(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B33600.png)
